molecular formula C13H15N3O3S B6015063 3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Cat. No.: B6015063
M. Wt: 293.34 g/mol
InChI Key: ZGXVBXUNNMKWJG-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the thiazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Oxolan-2-YL Derivatives: Compounds containing the oxolan-2-YL group with varying functional groups attached.

Uniqueness

3-Methyl-5-oxo-N-[(oxolan-2-YL)methyl]-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

3-methyl-5-oxo-N-(oxolan-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8-7-20-13-15-6-10(12(18)16(8)13)11(17)14-5-9-3-2-4-19-9/h6-7,9H,2-5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVBXUNNMKWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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